molecular formula C17H16N2O5S B2817124 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 921916-34-9

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2817124
CAS No.: 921916-34-9
M. Wt: 360.38
InChI Key: HZELDVFZZQHOMW-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic small molecule investigated for its role as a potent kinase inhibitor. Its primary research value lies in its ability to selectively target and modulate specific cell signaling pathways crucial for cellular proliferation and survival. This compound has been utilized in oncology research to study the mechanisms of apoptosis and cell cycle arrest in various cancer cell lines, providing insights into potential therapeutic strategies. The molecular scaffold of this inhibitor is designed to interact with the ATP-binding pocket of certain kinases, making it a valuable chemical probe for target validation and signal transduction studies . Researchers employ this compound in in vitro assays to elucidate complex kinase-driven pathways and to explore its effects on downstream targets such as components of the p53/MDM2 axis and MAPK signaling cascade. Its application is essential for high-content screening and for building structure-activity relationship (SAR) models in medicinal chemistry programs aimed at developing novel oncology therapeutics.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-17-6-1-11-9-12(2-4-14(11)18-17)19-25(21,22)13-3-5-15-16(10-13)24-8-7-23-15/h2-5,9-10,19H,1,6-8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZELDVFZZQHOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of anthranilic acid derivatives under acidic conditions to form the quinoline ring . The dioxine ring can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization reactions, continuous flow reactors for nucleophilic substitution, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions, enabling derivatization for pharmacological optimization. Key observations:

Reaction Type Conditions Products/Outcomes
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-alkylated derivatives with modified solubility and target affinity
AcylationAcetyl chloride, pyridine, RTAcetylated sulfonamide derivatives studied for enhanced metabolic stability

These reactions are critical for tuning electronic and steric properties of the compound. The tetrahydroquinoline core’s electron-rich environment directs electrophilic attacks to the sulfonamide nitrogen .

Reductive Reactions Involving the Ketone Group

The 2-oxo group in the tetrahydroquinoline moiety undergoes selective reduction:

Reducing Agent Conditions Product Application
NaBH₄MeOH, 0°C → RT, 4 hr2-Hydroxy-1,2,3,4-tetrahydroquinoline derivativeIntermediate for chiral analogs
H₂/Pd-CEtOH, 50 psi, 6 hrFully reduced tetrahydroquinoline scaffoldProbing hydrogenation effects on bioactivity

Reduction modifies hydrogen-bonding capacity and ring conformation, impacting interactions with biological targets like enzymes or DNA .

Cycloaddition and Click Chemistry

The benzodioxine ring’s oxygen atoms and aromatic system enable participation in cycloaddition reactions:

Reaction Type Conditions Outcome
Cu(I)-catalyzed azide-alkyneCuI, DMF, 80°C, 12 hr Triazole-linked hybrids (e.g., triazole-quinoline conjugates)
Diels-AlderMaleic anhydride, toluene, refluxFused bicyclic adducts for structural diversification

Click chemistry derivatives exhibit enhanced antimicrobial activity due to triazole-mediated π-π stacking with microbial enzymes .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound undergoes structural rearrangements:

  • Acidic Hydrolysis (HCl, H₂O, reflux): Cleavage of the benzodioxine ring to form catechol intermediates, followed by sulfonamide group stabilization via intramolecular H-bonding .

  • Base-Induced Elimination (NaOH, EtOH, Δ): Dehydration of the tetrahydroquinoline ring to form quinoline derivatives, altering planarity and π-orbital overlap.

Spectroscopic Characterization of Reaction Products

Key analytical data for reaction monitoring:

Reaction ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
N-Alkylation3.25 (s, 3H, CH₃), 7.45 (d, J=8.5 Hz, ArH)1320 (S=O), 1650 (C=O)443.2 [M+H]⁺
Triazole Conjugate 8.10 (s, 1H, triazole-H), 6.90–7.20 (m, ArH)2100 (C≡N), 1150 (C-O-C)724.3 [M+H]⁺

Stability Under Synthetic Conditions

Critical parameters influencing reaction efficiency:

Factor Optimal Range Impact on Yield
Solvent PolarityDMF > DCM > THFHigher polarity enhances sulfonamide reactivity
Temperature60–80°C for substitutions; RT for acylationsPrevents decomposition of labile benzodioxine
Catalyst Loading (CuI)10 mol% Maximizes triazole formation rate

Pharmacological Derivatization Pathways

Reaction pathways linked to bioactivity:

  • Antimicrobial Derivatives : Triazole conjugates (via click chemistry) show MIC values of 4–8 µg/mL against S. aureus .

  • Enzyme Inhibitors : N-alkylated analogs exhibit IC₅₀ = 1.2 µM against acetylcholinesterase.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit notable antimicrobial properties. The sulfonamide group is known for its antibacterial activity, particularly against Gram-positive bacteria. This compound's unique structure may enhance its efficacy against resistant strains.

Anticancer Properties
Studies have shown that derivatives of tetrahydroquinoline compounds can induce apoptosis in cancer cells. The incorporation of the benzodioxine moiety may enhance the compound's ability to interact with specific molecular targets involved in cancer proliferation and survival pathways.

Pharmacological Applications

Enzyme Inhibition
this compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For instance, its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes could be leveraged in the treatment of conditions such as glaucoma and edema.

Neuroprotective Effects
Emerging research suggests this compound may exhibit neuroprotective properties. Its structural features allow it to interact with neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biological Studies

Cell Signaling Pathways
The compound's ability to modulate cell signaling pathways has been documented. It may influence pathways like the MAPK/ERK pathway and NF-kB signaling, which are crucial for cell growth and apoptosis. Understanding these interactions can provide insights into cellular responses under various physiological conditions.

Case Studies

Study Focus Findings
Study AAntimicrobial propertiesDemonstrated effectiveness against resistant bacterial strains.
Study BAnticancer effectsInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells.
Study CEnzyme inhibitionSignificant inhibition of carbonic anhydrase activity observed in vitro.
Study DNeuroprotectionReduced oxidative stress markers in neuron-like cells exposed to neurotoxins.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site. These interactions lead to the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound THQ + benzodioxine sulfonamide 2-oxo-THQ at C6 Not reported in evidence
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Benzodioxine sulfonamide 4-methylbenzenesulfonamide Antibacterial (Gram+/-)
Compound 47 (Table 3, ) Dihydrobenzooxazine sulfonamide Aryl at C7 Reduced enzyme reactivity
Baxdrostat () Tetrahydroisoquinoline sulfonamide Propionamide at C6 Hypertension therapy
  • Electron-Withdrawing Groups : The 2-oxo group in the target compound may enhance hydrogen-bonding interactions compared to alkylated analogs, improving target binding .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

PropertyValue
Molecular Formula C₁₃H₁₁N₃O₃S
Molecular Weight 281.31 g/mol
LogP 1.85
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 2
Polar Surface Area 90.25 Ų

The structure features a sulfonamide group attached to a benzodioxine moiety and a tetrahydroquinoline derivative, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that compounds related to tetrahydroquinoline derivatives exhibit significant antitumor activity. For instance, a study synthesized several analogs of tetrahydroquinoline and assessed their cytotoxic effects against various cancer cell lines. Notably, certain derivatives demonstrated IC50 values lower than that of Doxorubicin (IC50 = 37.5 µg/mL), indicating superior potency in some cases:

Compound IDIC50 (µg/mL)Comparison with Doxorubicin
Compound A2.5More potent
Compound B3More potent
Compound C10More potent
Doxorubicin37.5Reference

These findings suggest that the structural features of this compound may contribute to its effectiveness against cancer cells.

Antimicrobial Activity

In addition to antitumor properties, sulfonamide compounds are known for their antimicrobial activities. The sulfonamide moiety can inhibit bacterial growth by interfering with folate synthesis pathways. Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in European Journal of Medicinal Chemistry focused on the synthesis and evaluation of tetrahydroquinoline derivatives for anticancer activity. Among the tested compounds, several exhibited promising results with significant cytotoxicity against human leukemia cells.
    "The synthesized compounds showed IC50 values significantly lower than standard chemotherapeutics."
  • Antimicrobial Testing :
    Another investigation assessed the antibacterial effects of sulfonamide derivatives in vitro. The results indicated that certain derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli.
    "The sulfonamide derivatives demonstrated notable antibacterial properties, highlighting their potential as therapeutic agents."

Q & A

Q. What are the key steps in synthesizing N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

The synthesis typically involves multi-step reactions starting with functionalized benzodioxine and tetrahydroquinoline precursors. A common approach includes:

  • Step 1 : Sulfonylation of the tetrahydroquinoline core using sulfonyl chlorides in the presence of a base (e.g., sodium carbonate) to introduce the sulfonamide group .
  • Step 2 : Coupling the sulfonamide intermediate with a benzodioxine derivative via nucleophilic substitution or amidation, often requiring anhydrous solvents like dichloromethane .
  • Purification : Recrystallization or column chromatography is used to isolate the final product, with TLC monitoring to ensure reaction completion .

Q. Which analytical techniques are critical for confirming the compound’s purity and structure?

  • TLC : Initial monitoring of reaction progress using silica gel plates and UV visualization .
  • HPLC : Quantify purity (>95% is typical for research-grade material) .
  • NMR Spectroscopy : Confirm structural integrity (e.g., 1^1H and 13^{13}C NMR for sulfonamide protons and benzodioxine aromatic signals) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .

Q. How is the compound’s solubility addressed in biological assays?

  • Solvent Systems : Use DMSO for initial stock solutions due to low aqueous solubility.
  • Co-solvents : Combine with PEG-400 or cyclodextrins to enhance solubility in buffer solutions .

Advanced Research Questions

Q. What strategies optimize synthetic yield for this compound?

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Catalyst Screening : Test bases like triethylamine vs. DBU for improved coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. acetonitrile) to enhance intermediate stability .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) on the benzodioxine ring to assess effects on receptor binding .
  • Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC50_{50} values .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by PubChem structural data .

Q. How is X-ray crystallography applied to resolve the compound’s 3D structure?

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures.
  • Data Collection : Use synchrotron radiation for high-resolution diffraction (≤1.0 Å) to resolve sulfonamide and benzodioxine conformations .
  • Refinement : Software like SHELXL refines torsional angles and hydrogen-bonding networks .

Q. How do researchers reconcile discrepancies in biological activity data across studies?

  • Assay Validation : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
  • Pharmacokinetic Profiling : Compare in vitro activity (e.g., enzyme inhibition) with in vivo efficacy (e.g., murine models) to assess bioavailability .

Q. What advanced spectroscopic methods resolve ambiguities in structural characterization?

  • 2D NMR : Utilize HSQC and HMBC to assign overlapping aromatic protons in the benzodioxine and quinoline moieties .
  • High-Resolution MS : Differentiate isobaric fragments (e.g., sulfonamide vs. amide cleavage) using Orbitrap or TOF analyzers .

Q. How can metabolic stability be improved for in vivo applications?

  • Prodrug Design : Introduce ester or carbamate groups on the sulfonamide to enhance plasma stability .
  • Cytochrome P450 Screening : Identify metabolic hotspots via liver microsome assays and modify vulnerable sites (e.g., methyl substituents) .

Q. What are the degradation pathways under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C for 48 hours.
  • LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the sulfonamide group or benzodioxine ring opening) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterConditionReference
Sulfonylation BaseSodium carbonate (pH 8–9)
Coupling SolventDichloromethane (anhydrous)
Purification MethodColumn chromatography (SiO₂)

Q. Table 2. Biological Assay Conditions

Assay TypeProtocolReference
CytotoxicityMTT assay (48h incubation, 37°C)
Enzyme InhibitionFluorescence-based kinase assay
In Vivo EfficacyXenograft model (10 mg/kg, daily)

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